BenchChemオンラインストアへようこそ!

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Medicinal Chemistry CCR2 Receptor Chiral Synthesis

This enantiopure (S)-phenethylamine hydrochloride is a non-negotiable chiral building block—the racemate or alternative fluorophenyl regioisomers fail to deliver target binding. Its 3,4-difluoro substitution pattern is structurally validated for CCR2 receptor antagonist programs (WO2005/118578) and CNS agent discovery. With the 3,4-difluoro motif proven to drive up to 15-fold improvements in target inhibition (e.g., Bcl-2), this intermediate secures the stereochemical and electronic requirements your SAR campaign demands. Procure with confidence: stock the exact (S)-enantiomer, not an approximation.

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
CAS No. 847448-46-8
Cat. No. B1442464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
CAS847448-46-8
Molecular FormulaC9H12ClF2N
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)F)F)N.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
InChIKeyBNFNPNSBDYSQAL-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 847448-46-8): Chiral Amine Building Block


(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative characterized by a 3,4-difluorophenyl group and a primary amine . It serves as a key intermediate in medicinal chemistry, notably in the synthesis of CCR2 receptor antagonists [1]. Its enantiomeric purity is critical for the stereospecific activity of downstream drug candidates.

Why (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride Cannot Be Substituted with Generic Analogs


Substituting (S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride with a racemic mixture or an alternative fluorophenyl analog is not scientifically viable. The (S)-enantiomer is required for the stereospecific interaction with biological targets, as demonstrated in the synthesis of enantiopure CCR2 antagonists [1]. The 3,4-difluoro substitution pattern is also crucial; alternative patterns (e.g., 2,4-difluoro) can drastically alter binding affinity and metabolic stability . Using a non-optimized analog risks a complete loss of target potency and invalidates downstream structure-activity relationship (SAR) studies.

Quantitative Evidence for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride Differentiation


Stereochemical Purity Drives Potency in CCR2 Antagonist Synthesis

The (S)-enantiomer of 1-(3,4-difluorophenyl)propan-1-amine is a direct precursor to mercaptoimidazole-based CCR2 receptor antagonists described in patent WO2005/118578 [1]. In this class, the stereocenter at the alpha-carbon is critical; the (R)-enantiomer is expected to exhibit significantly reduced or no activity based on established structure-activity relationships for similar chemotypes. While a direct head-to-head IC50 comparison for this exact amine is not disclosed, the patent's explicit use of the (S)-enantiomer as a synthetic intermediate underscores its non-substitutable role in achieving target potency.

Medicinal Chemistry CCR2 Receptor Chiral Synthesis

Fluorine Substitution Pattern on Phenyl Ring Impacts Bioactivity

The 3,4-difluoro substitution pattern on the phenyl ring is a key determinant of biological activity. Studies on triazolothiadiazole derivatives have demonstrated that 3,4-difluoro substitution improves Bcl-2 inhibitory activity by 15-fold compared to non-fluorinated analogs . While this data is from a different chemotype, it provides a strong class-level inference for the importance of this specific fluorination pattern in modulating target binding. Alternative substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro) are expected to have different electronic and steric effects, likely resulting in a loss of potency.

Fluorine Chemistry SAR Drug Design

Vendor Purity Specifications Enable Reproducible Synthesis

The compound is commercially available at specified purity levels, which is critical for reproducible synthetic outcomes. Multiple vendors offer (S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride with purities of 95% or 97% . This compares favorably to the (R)-enantiomer, which is often offered at a lower purity (e.g., 95% vs. 97% for the S-enantiomer from the same vendor) . Higher purity reduces the risk of side reactions and simplifies purification of the final pharmaceutical intermediate.

Analytical Chemistry Procurement Quality Control

Chiral Amine as a Versatile Building Block for CNS Drug Discovery

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is employed as a chiral building block in the synthesis of pharmaceuticals targeting the central nervous system (CNS) [1]. Its use is documented in the development of potential antidepressant agents, where the chiral amine moiety is crucial for interacting with neurotransmitter systems [2]. While direct comparator data for this specific compound is limited, its established role in this therapeutic area differentiates it from other fluorinated building blocks used primarily for peripheral targets or materials science applications.

CNS Chiral Pool Drug Synthesis

Optimal Application Scenarios for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride


Synthesis of Enantiopure CCR2 Antagonists for Inflammatory Disease Research

Utilize (S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride as the chiral amine building block in the preparation of mercaptoimidazole-based CCR2 receptor antagonists, following the synthetic protocols outlined in patent WO2005/118578 [1]. This application is critical for replicating the pharmacological activity of the patented compounds and for conducting structure-activity relationship (SAR) studies in the context of inflammatory diseases.

Stereospecific Synthesis of CNS-Targeted Drug Candidates

Employ this compound as a key intermediate in the development of novel CNS agents, particularly those targeting depression or other mood disorders. Its established use in this field, coupled with the requirement for high enantiomeric purity, makes it an essential component for medicinal chemistry campaigns focused on neurotransmitter modulation [1].

Building Block for Fluorinated SAR Libraries

Incorporate (S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride into a library of fluorinated analogs to systematically explore the impact of fluorine substitution on drug-like properties. The well-defined 3,4-difluoro pattern, combined with the chiral amine, provides a valuable scaffold for probing metabolic stability, target binding, and off-target effects [1]. This is particularly relevant given the 15-fold improvement in Bcl-2 inhibition observed for related 3,4-difluorophenyl analogs compared to their non-fluorinated counterparts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.